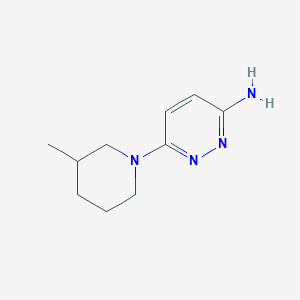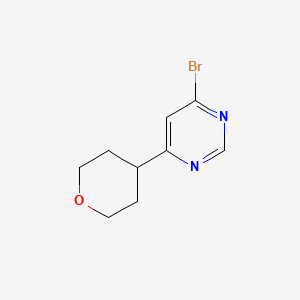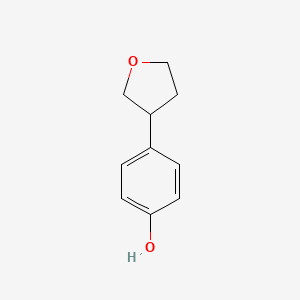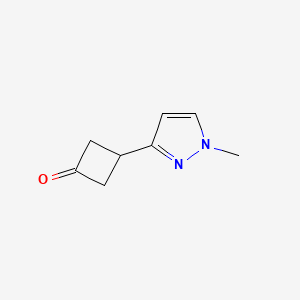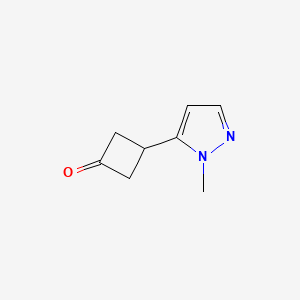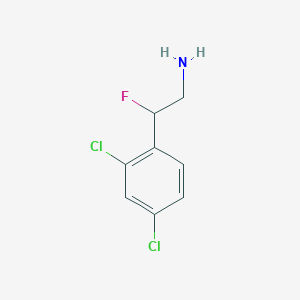
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-fluoroethanamine is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to 2,4-Dichlorophenol1, which is a chlorinated derivative of phenol. It is a white solid that is mildly acidic and is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine. However, related compounds such as 2,4-Dichlorophenol are produced by chlorination of phenol1.Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine is not readily available. However, it is likely to have similarities with 2,4-Dichlorophenol, which is a chlorinated derivative of phenol2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 2-(2,4-Dichlorophenyl)-2-fluoroethanamine. However, related compounds such as 2,4-Dichlorophenol are involved in various reactions, including Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine are not readily available. However, 2,4-Dichlorophenol, a related compound, is a white solid that is mildly acidic1.Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Assessment of Organochlorine Compounds on Aquatic Environments A comprehensive review by Krijgsheld and Gen (1986) evaluates the impact of chlorophenols, including compounds similar to 2-(2,4-Dichlorophenyl)-2-fluoroethanamine, on aquatic ecosystems. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with significant effects upon long-term exposure to fish. Their environmental persistence varies, highlighting the role of adapted microflora in their biodegradation and the potential for bioaccumulation, although generally low (Krijgsheld & Gen, 1986).
Toxicology and Risk Assessment
Global Trends in 2,4-D Herbicide Toxicity Studies Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review to analyze global research trends on the toxicity and mutagenicity of 2,4-D, a compound structurally related to 2-(2,4-Dichlorophenyl)-2-fluoroethanamine. Their findings indicate a significant body of research focused on the environmental and health impacts of such chemicals, guiding future research efforts towards understanding their molecular biology impacts and degradation pathways (Zuanazzi, Ghisi, & Oliveira, 2020).
Biodegradation and Environmental Remediation
Microbial Degradation of 2,4-D Herbicides Magnoli et al. (2020) review the use of 2,4-D herbicides in agriculture and their environmental ramifications, emphasizing the crucial role of microorganisms in degrading such compounds. The indiscriminate use of these pesticides can cause significant environmental damage, making microbial remediation processes vital for pollution control and public health protection (Magnoli et al., 2020).
Environmental Fate and Behavior
Impact of 2,4-D on Ecosystems and Human Health Islam et al. (2017) critically evaluate the environmental fate, behavior, and ecotoxicological effects of 2,4-D. Despite its widespread use in agriculture, the persistent nature of this herbicide in soil, air, and water poses risks to non-target organisms and human health. The study calls for further research to understand the long-term impacts of low-level exposure to such compounds (Islam et al., 2017).
Safety And Hazards
The safety and hazards of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine are not readily available. However, 2,4-Dichlorophenol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard5.
Orientations Futures
The future directions of 2-(2,4-Dichlorophenyl)-2-fluoroethanamine are not readily available. However, there is a growing interest in the use of biocatalysis for the production of drugs with emphasis on green chemistry6.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHASCSYQOHBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-fluoroethanamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

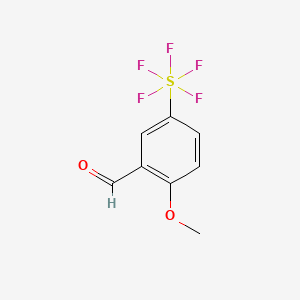
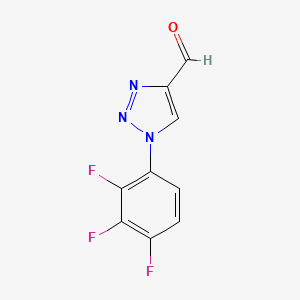
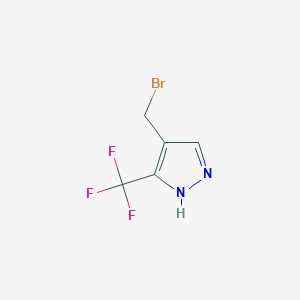
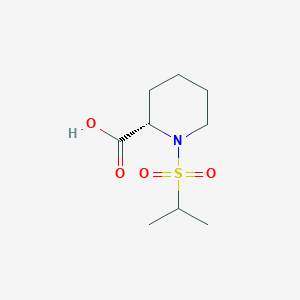
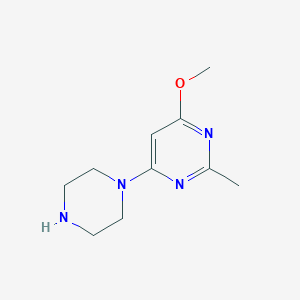
![Methyl[(2-methylcyclobutyl)methyl]amine](/img/structure/B1467626.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
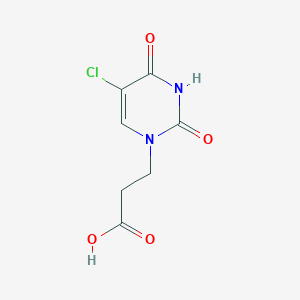
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)
